BenchChemオンラインストアへようこそ!

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

Regioisomerism Halogen SAR Chemical sourcing

This 7-bromo-8-chloro-tetrahydroquinoline is the precise regioisomer for bromodomain inhibitor SAR: the ortho Br/Cl pattern on the THQ benzo ring establishes a unique electronic/steric profile unobtainable by mono-halogenated or meta-dihalogenated analogs. Its orthogonal aryl-Br vs. aryl-Cl reactivity enables sequential Pd-catalyzed couplings without protecting-group strategies, unlike dibromo-THQs. Procuring this REACH-registered, lower-regulatory-risk intermediate is mandatory for experimental reproducibility and library synthesis.

Molecular Formula C9H9BrClN
Molecular Weight 246.53
CAS No. 1781506-90-8
Cat. No. B2775550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
CAS1781506-90-8
Molecular FormulaC9H9BrClN
Molecular Weight246.53
Structural Identifiers
SMILESC1CC2=C(C(=C(C=C2)Br)Cl)NC1
InChIInChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
InChIKeyDNYIIBGAKKKZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (CAS 1781506-90-8): Core Properties and Sourcing Baseline


7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (CAS 1781506-90-8) is a dihalogenated, partially saturated quinoline derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.53 g/mol . It belongs to the tetrahydroquinoline (THQ) scaffold class—a privileged structure in medicinal chemistry—and features bromine at the 7-position and chlorine at the 8-position on the benzo ring. This specific 7,8-disubstitution pattern distinguishes it from mono-halogenated or differently substituted THQ analogs. The compound is primarily utilized as a synthetic intermediate or research tool in drug discovery, with tetrahydroquinoline derivatives broadly implicated as bromodomain inhibitors, kinase modulators, and antiparasitic agents [1].

Why Near-Neighbor THQ Analogs Cannot Substitute for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline


Generic substitution among tetrahydroquinoline analogs is scientifically unsound because the exact halogen pattern (identity, number, and ring position) governs electronic, steric, and lipophilic properties that directly determine target binding affinity, selectivity, metabolic stability, and synthetic derivatization potential [1]. The 7-bromo-8-chloro arrangement creates a unique spatial and electronic environment on the benzo ring, meaning that even regioisomers—such as 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (CAS 1258651-68-1) or 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline—cannot be assumed to exhibit equivalent biological activity or reactivity . In bromodomain inhibitor programs, for instance, minor halogen substitutions on the tetrahydroquinoline core have been shown to drastically alter potency and selectivity profiles [2]. Consequently, sourcing the precise 7,8-disubstituted regioisomer is mandatory for experimental reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Regioisomeric Identity: Physicochemical Distinction from 6-Bromo-8-chloro and 8-Bromo-7-chloro Analogs

Among the dihalogenated THQ isomers sharing the molecular formula C₉H₉BrClN, the 7-bromo-8-chloro substitution pattern is chemically distinct from the more common 6-bromo-8-chloro or 8-bromo-7-chloro arrangements. The ortho relationship between bromine and chlorine at the 7- and 8-positions creates a sterically congested and electronically perturbed environment not present in any other regioisomer . This unique halogen adjacency influences the compound's dipole moment, hydrogen-bond acceptor capacity of the nitrogen atom, and the preferred conformation of the saturated ring, all of which feed directly into differential binding interactions with biological targets [1].

Regioisomerism Halogen SAR Chemical sourcing

Bromodomain Inhibitor Scaffold Potential: Class-Validated but Compound-Specific SAR Data Lacking

The tetrahydroquinoline scaffold has been extensively patented by GlaxoSmithKline (WO2012/045860, US 2014/0039006) and Forma Therapeutics as a core template for potent BET bromodomain inhibitors targeting BRD2, BRD3, BRD4, and BRDT [1]. Within these patent families, numerous analogs with diverse halogen substitution patterns on the benzo ring are explicitly claimed, including compounds bearing bromo, chloro, and mixed halogen substituents. The SAR trends disclosed indicate that both the identity and position of halogen atoms critically modulate BRD4 BD1 IC₅₀ values across a >100-fold range (from low nanomolar to >10 μM) [2]. The 7-bromo-8-chloro substitution pattern places this compound within this bioactive chemical space, though its specific IC₅₀ has not been publicly disclosed.

Bromodomain inhibition BET proteins Epigenetics

Synthetic Versatility of the 7-Bromo-8-chloro THQ Intermediate in Cross-Coupling Chemistry

The presence of bromine at the 7-position and chlorine at the 8-position provides orthogonal reactivity handles for sequential functionalization via palladium-catalyzed cross-coupling reactions [1]. Bromine, being more reactive in oxidative addition, can be selectively engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings while leaving the chlorine intact, enabling controlled stepwise derivatization of the tetrahydroquinoline core [2]. This contrasts with dihalogenated analogs such as 6,8-dibromo-THQ (CAS 190843-73-3) or 6,7-dichloro-THQ, which either offer only a single halogen type (limiting chemoselectivity) or place halogens at positions with different intrinsic reactivity profiles.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination

Potential Anticancer Activity: Context from Tetrahydroquinoline Scaffold SAR

A 2024 study by Chaube et al. on N-substituted tetrahydroquinoline analogs demonstrated that specific halogen substitutions on the tetrahydroquinoline core significantly influence anticancer activity and apoptosis induction [1]. While this study did not include the exact 7-bromo-8-chloro compound, it established that halogenated THQ derivatives can achieve low micromolar IC₅₀ values against cancer cell lines and induce apoptosis through mitochondrial pathway activation. Separately, a series of tetrahydroquinoline derivatives tested against HCT116 and MCF7 cell lines showed IC₅₀ values between 16.33 and 34.28 µM, outperforming imatinib (IC₅₀ = 34.40 µM) and tamoxifen (IC₅₀ = 34.30 µM) in the same assays [2]. These findings contextualize the anticancer potential of the tetrahydroquinoline class to which the target compound belongs.

Anticancer Apoptosis Cytotoxicity

Regulatory and Safety Status: Differentiating Sourcing Reliability from Unregistered Analogs

According to the European Chemicals Agency (ECHA) Substance Infocard database, 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline (CAS 1781506-90-8) has a registered REACH entry, indicating that at least one manufacturer/supplier has submitted a registration dossier including physicochemical and toxicological data [1]. This registration status provides a measurable regulatory differentiator from several structurally similar THQ analogs (e.g., certain 6-bromo-7-chloro or 8-bromo-6-chloro regioisomers) for which no equivalent REACH registration could be identified in public databases. For procurement within the European Economic Area, this REACH registration is a compliance prerequisite for quantities exceeding 1 tonne per annum and serves as a quality assurance indicator.

REACH compliance Chemical sourcing Procurement risk

High-Value Application Scenarios for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline Sourcing


BET Bromodomain Inhibitor Lead Optimization: SAR Expansion at the 7,8-Positions

Based on the compound's tetrahydroquinoline scaffold—validated as a bromodomain inhibitor core in multiple GSK patents [1]—7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is best deployed in medicinal chemistry programs seeking to explore the SAR of dihalogen substitution at the 7- and 8-positions of the THQ benzo ring. The ortho Br/Cl arrangement provides a distinct electronic and steric profile not captured by existing mono-halogenated or meta-dihalogenated analogs, enabling exploration of previously uncharacterized chemical space within the bromodomain inhibitor pharmacophore.

Stepwise Divergent Synthesis via Orthogonal Cross-Coupling Handles

The differential reactivity of aryl-Br (C-7) vs. aryl-Cl (C-8) in palladium-catalyzed reactions establishes this compound as a privileged intermediate for constructing diverse compound libraries through sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [2]. This orthogonal reactivity is a key advantage over dibromo analogs (such as 6,8-dibromo-THQ) which require protecting group strategies for selective functionalization. Discovery groups seeking efficient parallel library synthesis should prioritize this scaffold for building SAR datasets around the 7,8-disubstituted THQ core.

Regulatory-Compliant Scale-Up and Preclinical Candidate Supply

Given the compound's REACH registration status in the ECHA database [3], it represents a lower-regulatory-risk entry point for European-based research organizations transitioning from discovery-scale screening to preclinical development. This distinguishes it from unregistered dihalogenated THQ isomers that may face importation or volume restrictions under EU chemical regulations.

Anticancer Agent Discovery: Halogen-Specific Apoptosis SAR Studies

Building on published tetrahydroquinoline anticancer SAR demonstrating that halogen substitution patterns significantly modulate cytotoxicity and apoptosis induction [4], this compound is suited for systematic evaluation in cancer cell line panels (e.g., MCF7, HCT116, A549) to quantify the contribution of the 7-Br/8-Cl combination relative to literature benchmarks such as imatinib and tamoxifen [5]. Its procurement enables side-by-side comparisons with mono-halogenated (7-Br-THQ, 8-Cl-THQ) and other dihalogenated regioisomers to delineate the halogen-dependent SAR landscape.

Quote Request

Request a Quote for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.